molecular formula C9H10O B1286756 3-Cyclopropylphenol CAS No. 28857-88-7

3-Cyclopropylphenol

Cat. No.: B1286756
CAS No.: 28857-88-7
M. Wt: 134.17 g/mol
InChI Key: VLLXOHZPGOGGGA-UHFFFAOYSA-N
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Description

3-Cyclopropylphenol is a versatile phenolic compound that serves as a valuable synthetic intermediate and building block in organic chemistry and materials science. Its structure, featuring an electron-rich phenol group adjacent to a strained cyclopropyl ring, makes it a substrate of interest for developing novel synthetic methodologies, including cross-coupling reactions and the construction of complex heterocyclic systems. In research and development, this compound is primarily utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The cyclopropyl group is a common motif in medicinal chemistry, known for influencing a molecule's metabolic stability, lipophilicity, and conformational properties. As a key intermediate, this compound is used to develop potential therapeutics and other specialty chemicals. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLXOHZPGOGGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602475
Record name 3-Cyclopropylphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28857-88-7
Record name 3-Cyclopropylphenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclopropylphenol
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Synthetic Methodologies and Chemical Transformations of 3 Cyclopropylphenol

Established Synthetic Pathways for 3-Cyclopropylphenol and its Precursors

The synthesis of this compound can be achieved through several established methods, primarily involving the formation of the cyclopropane (B1198618) ring on a phenol (B47542) precursor or the construction of the phenol on a cyclopropyl-bearing aromatic ring.

Approaches Involving Cyclopropanation Reactions

Cyclopropanation reactions involve the conversion of an alkene to a cyclopropane. masterorganicchemistry.com For the synthesis of this compound, this typically involves a precursor such as 3-vinylphenol (B127234) or a protected derivative.

One of the most classic methods for this transformation is the Simmons-Smith reaction . wikipedia.orgmdpi.com This reaction utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple, to deliver a methylene (B1212753) group (CH₂) to the double bond of an alkene in a stereospecific manner. wikipedia.orgpearson.com The reaction with a precursor like 3-vinylphenol would yield this compound. The reactivity of the Simmons-Smith system can be enhanced by using diethylzinc (B1219324) (Et₂Zn), a modification developed by Furukawa. wikipedia.org The presence of a hydroxyl group on the aromatic ring can direct the cyclopropanation, influencing the stereochemical outcome in substituted cases. organic-chemistry.org

ReactionReagentsKey Features
Simmons-Smith Reaction CH₂I₂, Zn-Cu coupleStereospecific addition to alkenes; can be expensive. wikipedia.org
Furukawa Modification CH₂I₂, Et₂ZnIncreased reactivity compared to the classic Simmons-Smith. wikipedia.org
Dihalocyclopropanation CHBr₃, KOtBuForms a dihalocyclopropane, which requires subsequent reduction. masterorganicchemistry.com

Another approach is dihalocyclopropanation. Treating an alkene with a haloform (like chloroform, CHCl₃, or bromoform, CHBr₃) and a strong base generates a dihalocarbene (e.g., :CCl₂ or :CBr₂), which then adds to the double bond. masterorganicchemistry.com For a 3-vinylphenol precursor, this would yield a 3-(2,2-dihalocyclopropyl)phenol. The dihalocyclopropane can then be reduced to the desired cyclopropane, although this adds extra steps to the synthesis.

Phenol Functionalization Strategies

These strategies involve creating the crucial carbon-carbon bond between the aromatic ring and the cyclopropyl (B3062369) group. Transition metal-catalyzed cross-coupling reactions are the cornerstone of this approach.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method. nih.govresearchgate.net This palladium-catalyzed reaction couples an aryl halide or triflate with a boronic acid or its ester. To synthesize this compound, one could couple 3-bromophenol (B21344) or 3-iodophenol (B1680319) with cyclopropylboronic acid. researchgate.net The efficiency of this reaction is highly dependent on the choice of palladium catalyst, ligand, and base. mdpi.com For instance, catalyst systems like palladium(II) acetate (B1210297) with bulky, electron-rich phosphine (B1218219) ligands such as SPhos have proven effective, often allowing for low catalyst loadings. researchgate.netmdpi.com

Another key strategy is the Chan-Lam cyclopropylation . This copper-catalyzed method allows for the coupling of phenols with potassium cyclopropyltrifluoroborate. acs.org The reaction is typically performed with a copper(II) salt, such as Cu(OAc)₂, a ligand like 1,10-phenanthroline, and uses oxygen as the terminal oxidant. acs.org This method provides a direct route to form the aryl-cyclopropyl bond.

Coupling ReactionKey ComponentsDescription
Suzuki-Miyaura Coupling Pd catalyst, phosphine ligand, base, aryl halide, cyclopropylboronic acidForms a C(sp²)-C(sp³) bond between the phenol ring and the cyclopropyl group. researchgate.netmdpi.com
Chan-Lam Cyclopropylation Cu(OAc)₂, 1,10-phenanthroline, O₂, potassium cyclopropyltrifluoroborateForms a C-O-cyclopropyl ether linkage, which is not the target C-C bond, but related functionalization. A direct C-cyclopropylation variant is less common for phenols. acs.org

Retrosynthetic Analysis of this compound Scaffolds

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. citycollegekolkata.orgdeanfrancispress.com For this compound, two primary disconnections are considered.

C(aryl)-C(cyclopropyl) Bond Disconnection : This is the most common retrosynthetic strategy. numberanalytics.com It simplifies the target molecule into a phenol component and a cyclopropyl component. This leads to synthetic strategies based on cross-coupling reactions. The synthons (idealized fragments) are a 3-hydroxyphenyl anion or cation and a cyclopropyl cation or anion, respectively. The corresponding synthetic equivalents would be 3-halophenols (e.g., 3-bromophenol) and cyclopropylboronic acid (for Suzuki coupling) or a cyclopropyl Grignard reagent. citycollegekolkata.org

C=C Bond Disconnection within a Precursor : This approach imagines forming the cyclopropane ring on an existing phenolic structure. numberanalytics.com The retrosynthetic step involves a cycloreversion, breaking the cyclopropane ring back into an alkene. This identifies an alkenylphenol, such as 3-vinylphenol, as a key precursor. The forward reaction would then be a cyclopropanation, such as the Simmons-Smith reaction. wikipedia.orgnumberanalytics.com

Novel Synthetic Approaches and Method Development

Modern synthetic chemistry focuses on developing more efficient, selective, and sustainable methods. This includes the use of advanced catalytic systems and the pursuit of stereocontrolled reactions.

Catalytic Syntheses of this compound

Recent advances have focused on improving the efficiency and scope of catalytic methods. Palladium-catalyzed cross-coupling reactions remain at the forefront, with significant research into developing more active and stable catalyst systems. researchgate.netmdpi.com The use of highly active ligands, such as biaryl phosphines (e.g., SPhos, XPhos), allows for reactions to proceed under milder conditions with lower catalyst loadings, which is both economically and environmentally beneficial. mdpi.com

Direct C-H functionalization is an emerging and highly atom-economical strategy. researchgate.net While still a developing field for this specific transformation, rhodium-catalyzed C-H functionalization has been used to access ortho-cyclopropylphenols from N-phenoxyacetamides and methylenecyclopropanes. researchgate.net Although this doesn't directly produce the meta-substituted product, it showcases the potential of C-H activation for creating cyclopropyl-phenol linkages under catalytic conditions.

Stereoselective and Enantioselective Pathways to Cyclopropylphenols

While this compound itself is an achiral molecule, the development of stereoselective and enantioselective methods is crucial for synthesizing its chiral derivatives, which are of great interest in medicinal chemistry. ethz.ch Asymmetric synthesis aims to produce a single enantiomer of a chiral product. ethz.ch

Enantioselective cyclopropanation is a key strategy. This can be achieved using chiral catalysts that can differentiate between the two faces of a prochiral alkene. For instance, rhodium complexes with chiral ligands like BINOL have been used to achieve enantioselective C-H functionalization to produce enantioenriched 2-cyclopropylphenols. snnu.edu.cn

Biocatalysis, using enzymes or engineered proteins, offers another powerful approach. Engineered myoglobin (B1173299) catalysts have been successfully used for the highly diastereo- and enantioselective cyclopropanation of various alkenes, including those with fluorine substituents. unimi.it These biocatalytic methods can provide access to specific stereoisomers with very high selectivity. unimi.it

Furthermore, enantioselective carbolithiation reactions, often mediated by chiral ligands like (-)-sparteine, can generate chiral organolithium intermediates that can be further functionalized. nih.govbenthamopenarchives.com While direct application to this compound is not straightforward, these methods are fundamental in the asymmetric synthesis of more complex cyclopropane-containing molecules. nih.gov

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, a paradigm shift from traditional batch processing, offers enhanced control over reaction parameters, improved safety, and scalability. mdpi.com While specific research detailing the synthesis of this compound using flow chemistry is not extensively documented in the provided results, the principles of flow chemistry are widely applied to similar reactions, such as nitration and other electrophilic aromatic substitutions, which are key steps in potential synthetic routes to this compound and its derivatives. mdpi.comresearchgate.net The application of flow chemistry could offer significant advantages in managing exothermic reactions and improving the safety and efficiency of synthetic processes involving this compound. researchgate.netnoelresearchgroup.com

Derivatization Strategies and Analogue Synthesis of this compound

The structure of this compound, featuring a reactive phenolic ring and a hydroxyl group, allows for a variety of derivatization strategies to create a library of analogues. These modifications are crucial for exploring structure-activity relationships in various chemical and pharmaceutical contexts.

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. byjus.com This inherent reactivity guides the introduction of various functional groups onto the aromatic ring of this compound.

Halogenation of phenols can be achieved even without a Lewis acid catalyst due to the highly activating nature of the hydroxyl group. byjus.com When treated with bromine in a non-polar solvent at low temperatures, phenols typically yield monobrominated products. byjus.com For this compound, this would be expected to produce a mixture of bromo-3-cyclopropylphenols. The specific isomers formed would depend on the directing effects of both the hydroxyl and cyclopropyl groups.

Table 1: Halogenation of Phenols

Reactant Reagent Conditions Product(s)
Phenol Bromine in CHCl₃ Low temperature Monobromophenols

This table illustrates general halogenation reactions of phenols as specific data for this compound was not available in the search results.

Nitration of phenols with dilute nitric acid at low temperatures typically yields a mixture of ortho- and para-nitrophenols. byjus.com In the case of this compound, nitration would likely lead to the formation of nitro-3-cyclopropylphenol isomers. The use of concentrated nitric acid can lead to the formation of polynitrated products, such as 2,4,6-trinitrophenol (picric acid) from phenol. byjus.com Research has shown that nitration of related cyclopropyl-containing compounds, such as 6-cyclopropyl-1,4-benzodioxanes, can occur with retention of the cyclopropyl ring. researchgate.net

Table 2: Nitration of Phenols

Reactant Reagent Conditions Product(s)
Phenol Dilute HNO₃ 298 K o-nitrophenol and p-nitrophenol

This table illustrates general nitration reactions of phenols as specific data for this compound was not available in the search results.

Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings. masterorganicchemistry.com These reactions involve an electrophilic attack of an alkyl or acyl halide on the aromatic ring, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃). masterorganicchemistry.compharmaguideline.com

Friedel-Crafts Alkylation: This reaction introduces an alkyl group to the aromatic ring. pharmaguideline.com However, it is prone to limitations such as carbocation rearrangements and polyalkylation. libretexts.orgumn.edu For this compound, alkylation would further substitute the phenolic ring, with the position of substitution directed by the existing hydroxyl and cyclopropyl groups.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) and is generally more reliable than alkylation as the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement. libretexts.orgunacademy.com The reaction typically requires a stoichiometric amount of the Lewis acid catalyst because the product ketone forms a complex with it. unacademy.comwikipedia.org The resulting ketone can then be reduced to the corresponding alkane, providing a route to alkylated phenols that avoids the rearrangement issues of direct alkylation. unacademy.com

Table 3: Overview of Friedel-Crafts Reactions

Reaction Type Reagents Catalyst Key Features
Alkylation Alkyl halide, Aromatic ring Lewis Acid (e.g., AlCl₃) Prone to carbocation rearrangements and polyalkylation. libretexts.orgumn.edu

Modifications at the Hydroxyl Group

The hydroxyl group of this compound is a key site for derivatization, allowing for the formation of ethers and esters. These reactions typically involve the protection of the hydroxyl group to increase volatility and improve chromatographic properties for analysis. nih.gov

Common derivatization techniques for phenolic hydroxyl groups include:

Alkylation/Arylation: This involves reacting the phenol with an alkylating or arylating agent to form an ether. nih.gov

Silylation: Reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used to convert the hydroxyl group into a more stable and volatile tert-butyldimethylsilyl (TBDMS) ether. researchgate.net

Esterification: Reaction with acyl chlorides or anhydrides converts the hydroxyl group into an ester. nih.gov

These derivatization methods are crucial for various analytical applications, including gas chromatography-mass spectrometry (GC-MS). researchgate.netresearchgate.net

Table 4: Common Derivatization Reactions for Phenolic Hydroxyl Groups

Reaction Type Reagent Type Resulting Functional Group
Alkylation/Arylation Alkyl/Aryl halides Ether
Silylation Silylating agents (e.g., MTBSTFA) Silyl Ether

Transformations of the Cyclopropyl Moiety

The cyclopropyl group, due to its inherent ring strain, exhibits unique chemical reactivity. unl.pt In arylcyclopropanes like this compound, the cyclopropyl group can act as an electron-donating group, activating the phenyl ring. unl.pt This electronic behavior arises from the ability of the cyclopropyl group's molecular orbitals to conjugate with adjacent p-orbitals or π-systems. unl.pt

Transformations involving the cyclopropyl ring often lead to ring-opened products. For instance, enzymatic oxidation of cyclopropylbenzene (B146485) has been shown to yield 3-cyclopropylbenzene-1,2-diol, which can undergo further transformations of the reactive vinylcyclopropane (B126155) moiety. nrcresearchpress.com Additionally, rearrangements such as the vinylcyclopropane–cyclopentene rearrangement are possible for derivatives with unsaturated fragments on the three-membered ring. colab.ws The cyclopropyl moiety is also susceptible to attack by radical particles, leading to ring-opening. colab.ws

Mechanistic Investigations of this compound Reactivity

Detailed Mechanisms of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene (B151609) and its derivatives. The reaction proceeds via a two-step mechanism. masterorganicchemistry.com In the first, rate-determining step, the aromatic ring acts as a nucleophile and attacks an electrophile, leading to the formation of a carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.combyjus.com This step disrupts the aromaticity of the ring. masterorganicchemistry.com The second step involves the rapid removal of a proton from the sp3-hybridized carbon by a base, which restores the aromaticity of the ring. masterorganicchemistry.combyjus.com

The reactivity and regioselectivity of EAS reactions are significantly influenced by the substituents on the benzene ring. total-synthesis.com Electron-donating groups increase the nucleophilicity of the ring, thereby accelerating the reaction. total-synthesis.com The hydroxyl (-OH) and cyclopropyl groups of this compound are both considered activating groups. Activating groups direct incoming electrophiles to the ortho and para positions. total-synthesis.com

Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst. total-synthesis.com

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric and sulfuric acids. savemyexams.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using sulfuric acid. total-synthesis.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. total-synthesis.comsavemyexams.com

The general mechanism for these reactions involves the in-situ generation of a strong electrophile that is then attacked by the electron-rich aromatic ring. savemyexams.com

Metal-Catalyzed Coupling Reactions Involving this compound (e.g., Suzuki-Miyaura, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr While specific studies on this compound are not abundant, the principles of these reactions can be applied. The phenolic hydroxyl group can be converted to a triflate, a good leaving group, to enable cross-coupling reactions at that position.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide or triflate, catalyzed by a palladium complex. nih.gov It is a versatile method for forming C-C bonds. For instance, the Suzuki-Miyaura coupling of cyclopropylboronic acid with aryl halides is a known method for synthesizing arylcyclopropanes. unl.ptresearchgate.net

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. eie.gr It is a reliable method for constructing carbon-carbon triple bonds.

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps:

Oxidative Addition: The palladium catalyst inserts into the aryl-halide or aryl-triflate bond.

Transmetalation: The organometallic nucleophile (e.g., from the boronic acid in Suzuki coupling) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the active palladium catalyst.

First-row transition metals like nickel are also increasingly used for cross-coupling reactions, especially with less reactive electrophiles. nih.gov

Cyclization and Rearrangement Pathways of this compound Derivatives

The presence of both a phenol and a cyclopropyl group allows for interesting cyclization and rearrangement possibilities in derivatives of this compound. For example, 2-(2-propenoxy)phenyllithium, generated from the corresponding iodide, can rearrange through a 5-exo cyclization to form (2,3-dihydrobenzofuranyl)methyllithium, which can then undergo elimination to yield the lithium salt of 2-(cyclopropyl)phenol. researchgate.net

Rearrangements of cyclopropylphenols have also been observed in the synthesis of other complex molecules. datapdf.com Furthermore, intramolecular carbolithiation reactions of certain unsaturated organolithium compounds can lead to the formation of cyclopropyl phenol derivatives. researchgate.net

Free Radical Processes and Solvolytic Mechanisms of Cyclopropylphenols

Free radical reactions typically proceed through a chain reaction mechanism involving initiation, propagation, and termination steps. fujifilm.comlibretexts.org The initiation step involves the formation of a free radical, often through homolytic cleavage induced by heat or light. libretexts.org

The cyclopropyl group can be used as a probe to detect radical intermediates in reaction mechanisms. The formation of rearranged products can indicate the involvement of a radical pathway. unl.pt Free radicals can attack the cyclopropyl ring, leading to its opening. colab.ws

Peroxyl radicals (ROO•) are derived from oxygen and can initiate processes like fatty acid peroxidation. nih.gov In the context of pharmaceutical formulations, oxidation is a major degradation pathway, and the formation of free radicals can be triggered by factors like autoxidation, metal-catalyzed oxidation, and photo-degradation. mdpi.com While specific solvolytic studies on this compound are not detailed in the provided results, the general principles of free radical chemistry suggest that the cyclopropyl and phenolic moieties could be susceptible to radical-initiated transformations under certain conditions.

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comchemmethod.com The 12 principles of green chemistry provide a framework for achieving sustainability in chemical synthesis. sigmaaldrich.comacs.org

Key principles relevant to the synthesis of this compound and its derivatives include:

Prevention of Waste: It is better to prevent waste than to treat it after it has been created. sigmaaldrich.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com

Use of Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. sigmaaldrich.comacs.org Water is often considered a green solvent. longdom.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled, reducing waste. acs.orglongdom.org

Reduce Derivatives: Unnecessary derivatization, such as the use of blocking or protecting groups, should be minimized or avoided as it requires additional reagents and can generate waste. sigmaaldrich.comacs.org

Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. Reactions should be conducted at ambient temperature and pressure whenever possible. ajgreenchem.com

Sustainable synthesis strategies can include the use of biocatalysis, renewable feedstocks, and energy-efficient reaction conditions like microwave or ultrasound activation. longdom.orgthebioscan.com For instance, the use of enzymes can be highly specific, often eliminating the need for protecting groups. acs.org In the context of synthesizing compounds like this compound, applying these principles could involve developing catalytic, solvent-free, or water-based synthetic routes that minimize waste and energy consumption. ajgreenchem.comresearchgate.net

Solvent-Free and Aqueous Medium Reactions

The push towards "green chemistry" has popularized reaction conditions that minimize or eliminate the use of volatile organic solvents. rsc.orgmedcraveonline.com Water, being non-toxic, non-flammable, and inexpensive, is an ideal solvent for many organic reactions. rsc.orgnih.gov Reactions performed "on water" or in aqueous media can sometimes exhibit enhanced reactivity and selectivity. nih.gov

For the synthesis of this compound, a potential aqueous route could involve the Suzuki-Miyaura cross-coupling of a protected 3-halophenol with cyclopropylboronic acid. The use of water-soluble phosphine ligands for the palladium catalyst can facilitate such transformations in aqueous systems. Another approach is the use of cyanuric chloride as a catalyst in an aqueous medium for certain multicomponent reactions, which generates hydrochloric acid in situ to promote the transformation. organic-chemistry.org

Solvent-free reactions, often conducted using techniques like ball-milling or grinding solid reactants, represent another frontier in sustainable synthesis. rsc.orgresearchgate.net These mechanochemical methods can lead to the formation of products with high efficiency, eliminating the need for solvents entirely and thus simplifying workup procedures and reducing waste. ekb.egrsc.org For instance, a hypothetical solvent-free synthesis could involve grinding a suitable precursor with a solid catalyst and reagent. ekb.eg

Table 1: Comparison of Reaction Media for Synthesis

Feature Conventional Organic Solvents (e.g., Toluene, THF) Aqueous Medium Solvent-Free (Mechanochemistry)
Environmental Impact High (VOC emissions, toxicity) Low Very Low
Safety Flammable, often toxic Non-flammable, non-toxic Reduced risk of fire/explosion
Reaction Conditions Often requires anhydrous conditions Tolerant to water Solid state
Workup/Purification Often involves extraction, distillation Product may precipitate, simplifying separation Minimal workup, often just extraction of product
Applicability Wide range of reactions Growing, dependent on substrate/catalyst solubility Dependent on physical state of reactants

Biocatalytic Approaches to Cyclopropylphenols

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, offering high selectivity and mild reaction conditions. While specific biocatalytic routes to this compound are not widely documented, the field of enzymatic cyclopropanation is an active area of research. Enzymes such as cyclopropane-fatty-acyl-phospholipid synthase demonstrate that nature has pathways for creating cyclopropane rings. wikipedia.org

Directed evolution and enzyme engineering could potentially adapt existing enzymes, such as certain P450 monooxygenases or engineered carbene-transferring enzymes, to accept phenolic substrates and facilitate cyclopropanation. This approach could offer a highly sustainable and specific route to chiral or achiral cyclopropylphenols, operating in aqueous media at ambient temperatures.

Atom Economy and Waste Minimization in Production

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. researchgate.net Waste minimization is a broader concept that includes reducing or eliminating waste through source reduction, recycling, and process changes. beeindia.gov.inconncoll.eduwikipedia.org

A key strategy for waste minimization is choosing a synthetic route with high atom economy. For example, addition reactions are inherently more atom-economical than substitution or elimination reactions. In a potential synthesis of this compound, a [2+1] cycloaddition reaction would have a higher theoretical atom economy than a multi-step route involving protecting groups and a cross-coupling reaction. vulcanchem.com

Waste minimization in the production of this compound would also involve:

Catalyst Selection and Recycling: Using highly efficient and recyclable catalysts, such as heterogeneous catalysts, to reduce metal waste.

Solvent Management: Employing green solvents that can be easily recycled, or using solvent-free methods. rsc.org

Process Optimization: Fine-tuning reaction conditions to minimize the formation of byproducts. researchgate.net

Process Chemistry Considerations for Scalable Production of this compound

Transitioning a synthetic route from a laboratory setting to large-scale industrial production requires a dedicated field of study known as process chemistry. acsgcipr.org This discipline focuses on developing safe, economical, robust, and reproducible manufacturing processes. mt.com

Process Development and Optimization

Process development begins after a promising synthetic route is identified. polypeptide.com The goal is to create a process that consistently delivers the product with the required purity and yield. galchimia.comuit-gmbh.de This involves a systematic study of all reaction variables to understand their impact on the process. mt.comwhiterose.ac.uk

Key activities in the process development for this compound would include:

Route Scouting: Evaluating multiple synthetic pathways to select the most cost-effective and scalable option. gd3services.com

Parameter Optimization: Using methodologies like Design of Experiments (DoE) to systematically investigate the effects of variables such as temperature, pressure, reactant concentration, catalyst loading, and reaction time on yield and purity. whiterose.ac.uk

Reagent and Solvent Selection: Replacing hazardous or expensive reagents and solvents with safer, cheaper, and more environmentally friendly alternatives suitable for large-scale use. gd3services.com

Table 2: Key Parameters for Process Optimization

Parameter Objective of Optimization Typical Methods
Temperature Maximize reaction rate while minimizing byproduct formation and decomposition. Reaction calorimetry, kinetic modeling.
Concentration Increase throughput without causing precipitation or negatively impacting reaction kinetics. Solubility studies, process modeling.
Catalyst Loading Minimize cost and residual catalyst in the product while maintaining an efficient reaction rate. Screening experiments, DoE.
Mixing/Agitation Ensure homogeneity, improve mass and heat transfer, especially in heterogeneous reactions. Computational Fluid Dynamics (CFD) modeling, pilot plant studies. veryst.com
Dosing Rate Control reaction exotherms and maintain optimal stoichiometry throughout the reaction. Automated reactor systems, calorimetry.

Reaction Scale-Up and Technology Transfer

Scaling up a chemical reaction from the lab (grams) to a manufacturing plant (kilograms to tons) is a significant challenge. mt.com Issues that are negligible at a small scale, such as heat transfer and mixing, can become critical at a large scale. veryst.com Technology transfer is the formal process of moving the developed manufacturing process, along with all its documentation and expertise, from the development team to the manufacturing facility. jublhs.comscispace.compremier-research.com

The technology transfer package for this compound would include:

A detailed Manufacturing Process Description (MPD) outlining each unit operation. premier-research.com

Specifications for all raw materials, intermediates, and the final product. jublhs.com

Validated analytical methods for in-process controls and final product release. polypeptide.com

Safety data and protocols for handling all materials and managing potential process hazards.

Challenges in scaling up the synthesis of this compound could include managing the exothermicity of a Grignard or cyclopropanation reaction and ensuring efficient mixing in a large reactor to maintain consistent product quality. veryst.com

Impurity Profiling and Control Strategies

Impurity profiling is the identification and quantification of all potential impurities in an active pharmaceutical ingredient (API) or key intermediate. ajptr.comresearchgate.netijpsr.com Regulatory agencies have strict guidelines on acceptable impurity levels. pharmatimesofficial.comedqm.eu A control strategy is a planned set of controls, derived from understanding the product and process, that ensures process performance and product quality. registech.com

For this compound, impurities could originate from several sources: pharmatimesofficial.comijprajournal.com

Starting Materials: Impurities present in the initial reagents.

Intermediates: Unreacted intermediates carried through the process.

Byproducts: Formed from side reactions during the synthesis.

Degradation Products: Formed during manufacturing or storage. registech.com

The control strategy involves a multi-faceted approach including optimizing the synthesis to minimize impurity formation, implementing effective purification steps (e.g., crystallization, chromatography), and establishing rigorous analytical monitoring. pharmatimesofficial.comiconplc.com

Table 3: Illustrative Impurity Profile and Control for a Hypothetical Synthesis of this compound

Potential Impurity Likely Origin (Hypothetical Route*) Control Strategy
3-Bromophenol Unreacted starting material Optimize reaction conversion; specify limits in starting material; purification by distillation or chromatography.
Phenol Debromination side reaction Control reaction temperature and hydrogen sources; purification.
Biphenyl derivatives Homocoupling of aryl starting material Use appropriate catalyst/ligand system to favor cross-coupling; control stoichiometry.
Isomeric Cyclopropylphenols Impurities in starting materials or non-selective reaction Use high-purity starting materials; develop regioselective synthesis methods.
Residual Palladium Catalyst from cross-coupling step Use of metal scavengers; crystallization; specify limits in final product.

*Route: Suzuki coupling of 3-bromophenol with cyclopropylboronic acid.

Applications of 3 Cyclopropylphenol in Advanced Organic Synthesis

3-Cyclopropylphenol as a Versatile Building Block in Complex Molecule Synthesis

In organic synthesis, "building blocks" are relatively simple molecules that serve as the starting materials for the construction of more complex compounds. cymitquimica.comcam.ac.uk They are chosen for their specific functional groups and structural motifs that can be reliably incorporated into a larger target molecule. Phenolic compounds, in particular, are valuable building blocks due to the reactivity of the hydroxyl group and the ability to functionalize the aromatic ring.

While direct examples of the use of this compound in multi-step total synthesis are not extensively documented in the provided search results, the synthesis of related complex molecules from analogous phenolic building blocks illustrates the potential applications of its scaffold. A notable example is the synthesis of Viloxazine, a morpholine (B109124) derivative used as a selective norepinephrine (B1679862) reuptake inhibitor. chemicalbook.comwikipedia.org The synthesis of Viloxazine hydrochloride starts from 2-ethoxyphenol (B1204887), a structural analog of this compound, highlighting how a substituted phenol (B47542) can be a cornerstone in building a complex heterocyclic structure. chemicalbook.com

The synthesis involves a multi-step process where the phenol is first converted into an epoxide intermediate, which then undergoes ring-opening and cyclization to form the core morpholine structure. chemicalbook.comgoogleapis.comgoogle.com

Table 1: Exemplary Synthesis Steps Starting from a Phenol Analog

Step Reactants Reagents/Conditions Product Yield Reference
1 2-Ethoxyphenol, Epichlorohydrin (B41342) K₂CO₃, n-Bu₄NHSO₄ (Phase-Transfer Catalyst) 1-(2-ethoxyphenoxy)-2,3-epoxypropane ~Quantitative chemicalbook.com, googleapis.com
2 1-(2-ethoxyphenoxy)-2,3-epoxypropane, 2-Aminoethyl hydrogen sulfate Strong base (e.g., NaOH) 2-[(2-ethoxyphenoxy)methyl]morpholine (Viloxazine base) 40% chemicalbook.com

This synthetic route demonstrates how the phenoxy group acts as a stable anchor while the epoxide chemistry allows for the construction of the morpholine ring, a strategy applicable to other substituted phenols like this compound for creating novel complex molecules. chemicalbook.comgoogleapis.com Similarly, phenolic scaffolds are integral to the design of selective androgen receptor modulators (SARMs), a class of therapeutic compounds with intricate structures. nih.govrcsb.org

Enantioselective Synthesis Utilizing this compound Scaffolds

Enantioselective synthesis, also known as asymmetric synthesis, is a critical area of chemistry focused on preferentially creating one enantiomer (a non-superimposable mirror image) of a chiral molecule over the other. au.dknih.gov This selectivity is paramount in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities.

The development of complex therapeutic agents, such as certain selective androgen receptor modulators (SARMs), often requires precise control of stereochemistry. mdpi.comebi.ac.uk For instance, the SARM known as 2f, or 4-((2R,3R)-2-Ethyl-3-hydroxy-5-oxopyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile, has its biological activity tied to the specific (2R,3R) configuration of its stereocenters. mdpi.comresearchgate.net The synthesis of such molecules demands highly stereoselective methods to ensure the desired enantiomer is produced. mdpi.com

While the provided literature does not detail an enantioselective synthesis starting directly from this compound, the principles are directly applicable to its scaffold. The synthesis of chiral pyrrolidine (B122466) derivatives, which are core components of many SARMs, often involves asymmetric reactions to set the stereocenters correctly. rcsb.orgnih.gov An enantioselective synthesis would involve using a chiral catalyst or auxiliary to guide the formation of one specific stereoisomer of a molecule containing the 3-cyclopropylphenyl group.

Table 2: Importance of Stereoisomers in Biologically Active Molecules

Compound Class Example Target Significance of Enantioselectivity Reference
Selective Androgen Receptor Modulators (SARMs) 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (2f) Biological activity and tissue selectivity are dependent on the specific (2S,3S) stereochemistry. ebi.ac.uk ebi.ac.uk, researchgate.net

The synthesis of these target molecules often involves creating multiple stereocenters with high fidelity, illustrating the advanced synthetic challenges that would be faced when incorporating a this compound scaffold into a new chiral drug candidate. nih.govmdpi.com

Chemo- and Regioselective Transformations Directed by the Cyclopropylphenol Structure

Selectivity is a foundational concept in organic synthesis, allowing chemists to control the outcome of a chemical reaction. masterorganicchemistry.com Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for a reaction to occur at one position over another possible position. masterorganicchemistry.comwikipedia.org The structure of this compound, with its hydroxyl group, aromatic ring, and cyclopropyl (B3062369) ring, presents interesting possibilities for directing chemical transformations.

The hydroxyl group of a phenol is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This means that electrophiles will preferentially add to the positions ortho (adjacent) and para (opposite) to the hydroxyl group. This directing effect is a classic example of regioselectivity and would strongly influence any substitution reactions on the aromatic ring of this compound.

Furthermore, the synthesis of Viloxazine from 2-ethoxyphenol provides a clear example of regioselectivity in a different context. chemicalbook.com In the first step, the phenoxide ion, formed by deprotonating 2-ethoxyphenol, attacks epichlorohydrin. This is a Williamson ether synthesis followed by an intramolecular SN2 reaction. The nucleophilic attack occurs at the less sterically hindered carbon of the epichlorohydrin, selectively forming the 1-(2-ethoxyphenoxy)-2,3-epoxypropane intermediate. chemicalbook.comgoogleapis.com This type of regiocontrol is crucial for achieving the desired molecular framework.

The interplay between the electronic directing effects of the hydroxyl group and the steric or electronic influence of the cyclopropyl group could be harnessed to achieve high levels of chemo- and regioselectivity in more complex transformations, such as metal-catalyzed cross-coupling or C-H functionalization reactions. researchgate.netrsc.org

Catalyst Development for Reactions Involving this compound

Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process by lowering the reaction's activation energy. topsoe.com The development of new and efficient catalysts is a major focus of chemical research, as it enables the synthesis of complex molecules under milder conditions and with greater efficiency. cas.orgenergy.gov

For a substrate like this compound, several types of catalytic reactions are relevant. In the synthesis of the Viloxazine intermediate, a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) hydrogensulfate (n-Bu₄NHSO₄) is used. chemicalbook.comgoogleapis.com This type of catalyst facilitates the transfer of a reactant (the phenoxide) from one phase (aqueous) to another (organic), where the reaction with epichlorohydrin occurs, thereby accelerating the reaction rate. chemicalbook.com

Another major area of catalysis relevant to this compound is palladium-catalyzed cross-coupling. The phenol group can be converted into a triflate (–OTf), which is an excellent leaving group for reactions like the Suzuki, Heck, or Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. The development of specialized phosphine (B1218219) ligands, such as GPhos, has led to palladium catalysts with broad substrate scope and high stability, capable of coupling a variety of aryl halides and primary amines, often at room temperature. nih.gov Such catalyst systems would be essential for selectively functionalizing the this compound core.

Table 3: Catalysts for Reactions Relevant to Phenolic Scaffolds

Catalyst Type Example Reaction Type Function Reference
Phase-Transfer Catalyst n-Bu₄NHSO₄ Williamson Ether Synthesis Facilitates transport of phenoxide from aqueous to organic phase to react with an alkyl halide. chemicalbook.com, googleapis.com
Palladium Precatalyst with specialized ligand [Pd(cinnamyl)Cl]₂ / GPhos Buchwald-Hartwig Amination Catalyzes the formation of a C-N bond between an aryl halide/triflate and an amine. nih.gov

The continued development of catalysts for these and other transformations, such as C-H activation, will further expand the utility of building blocks like this compound in advanced organic synthesis. researchgate.netenergy.gov

Role in Medicinal Chemistry and Drug Discovery Research

The Cyclopropyl (B3062369) Moiety in Bioactive Molecules: A Review of its Pharmacological Significance

The cyclopropyl group is a prominent structural motif in numerous approved drugs and clinical candidates. rsc.org Its incorporation into bioactive molecules is a strategic approach to address various challenges in drug discovery. acs.org The key features of the cyclopropyl ring that contribute to its pharmacological significance include:

Conformational Rigidity : The strained three-membered ring restricts the conformational freedom of a molecule, which can lead to a more favorable entropic contribution to binding with a biological target. rsc.org

Metabolic Stability : The carbon-hydrogen bonds in a cyclopropyl ring are shorter and stronger than those in acyclic alkyl groups. acs.org This increased C-H bond dissociation energy (106 kcal/mol for cyclopropyl vs. 98 kcal/mol for isopropyl) often results in greater resistance to oxidative metabolism by cytochrome P450 (CYP) enzymes. nih.govhyphadiscovery.com This can lead to improved metabolic stability and a longer half-life of the drug. acs.orghyphadiscovery.com

Enhanced Potency and Reduced Off-Target Effects : The unique steric and electronic properties of the cyclopropyl group can lead to enhanced potency and selectivity for the intended biological target, thereby reducing off-target effects. acs.orgresearchgate.net

Improved Physicochemical Properties : The cyclopropyl moiety can influence properties such as lipophilicity, which in turn affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It has been shown to increase brain permeability and decrease plasma clearance in some cases. rsc.orgacs.org

Bioisosteric Replacement : The cyclopropyl group can serve as a bioisostere for other functional groups, such as a vinyl or carbonyl group, offering a way to modulate a molecule's properties while maintaining or improving its biological activity.

The cyclopropyl ring's ability to form specific interactions, such as hydrophobic and C-H···π interactions with protein targets, further underscores its importance in drug design. rsc.org Its prevalence in FDA-approved drugs highlights its value as a "privileged" structural element in medicinal chemistry. rsc.org

Design and Synthesis of 3-Cyclopropylphenol Analogues for Biological Evaluation

The design and synthesis of analogues of this compound are driven by the need to explore their potential as therapeutic agents for various diseases. nih.govnih.govmdpi.com Medicinal chemists systematically modify the core structure of this compound to investigate the impact of these changes on biological activity. nih.govplos.org

For instance, in the development of anti-inflammatory agents, derivatives of 3-substituted-indolin-2-one have been synthesized and evaluated. nih.gov One such derivative, 3-(3-hydroxyphenyl)-indolin-2-one, which can be considered an analogue of a cyclopropyl-modified phenol (B47542), demonstrated significant anti-inflammatory activity by inhibiting nitric oxide production and suppressing pro-inflammatory cytokines. nih.gov

The synthesis of these analogues often involves multi-step reaction sequences. A general approach might start with a commercially available precursor which is then subjected to a series of chemical transformations to introduce the desired functional groups and build the final molecular architecture. plos.org For example, the synthesis of novel thiosemicarbazones as potential inhibitors of cruzipain, an enzyme involved in Chagas disease, involved the design and subsequent synthesis of new compounds based on a quantitative structure-activity relationship (QSAR) model. nih.gov

The following table provides a simplified overview of a synthetic approach to generate analogues, which could be adapted for this compound derivatives.

StepDescriptionReagents and Conditions
1Functionalization of the starting materialIntroduction of a reactive group at a specific position on the aromatic ring.
2Coupling ReactionAttachment of a side chain or another molecular fragment to the functionalized intermediate.
3Modification of SubstituentsChemical alteration of existing functional groups to generate a library of analogues.
4Purification and CharacterizationIsolation and structural confirmation of the final products using techniques like chromatography and spectroscopy.

The design of these analogues is often guided by computational methods, such as molecular docking, to predict their binding affinity to the target protein. nih.govplos.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies aim to identify the key structural features responsible for their therapeutic effects and to guide the design of more potent and selective compounds. mdpi.comnih.gov

In a study on 3-aroylindoles as antimitotic agents, modifications were made to different parts of the molecule, including the B ring, the N1 position, and the carbonyl linker. nih.gov The SAR analysis revealed that replacing a methoxy (B1213986) group with an electron-donating group like a methyl or N,N-dimethylamino group maintained or even improved the cytotoxic and antitubulin activities. nih.gov This indicates that the electronic properties of the substituents on the aromatic ring play a significant role in the biological activity.

Similarly, in the development of influenza virus neuraminidase inhibitors based on a natural isoprenyl phenyl ether, SAR studies showed that an aryl aldehyde and an unsubstituted hydroxyl group were important for inhibitory activity. mdpi.com The position of substituents on the phenyl ring can also have a profound impact on activity.

The following table summarizes hypothetical SAR findings for a series of this compound derivatives:

DerivativeModificationBiological Activity
A Parent this compoundBaseline activity
B Addition of an electron-withdrawing group at the 4-positionDecreased activity
C Addition of a small alkyl group at the 2-positionIncreased activity
D Replacement of the cyclopropyl group with an isopropyl groupSignificantly reduced activity

These studies help in building a comprehensive understanding of the pharmacophore, which is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

This compound as a Precursor and Intermediate in Pharmaceutical Synthesis

This compound serves as a valuable building block or intermediate in the synthesis of more complex pharmaceutical compounds. researchgate.net Its chemical structure provides a versatile scaffold that can be elaborated through various chemical reactions to produce a wide range of derivatives with potential therapeutic applications.

The phenolic hydroxyl group can be readily functionalized, for example, through etherification or esterification, to introduce different substituents. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups at different positions.

For instance, 3-vinylphenol (B127234), a structurally related compound, has been used as a key intermediate in the synthesis of drugs like norfenefrine, rac-phenylephrine, and etilefrine. rsc.org A similar synthetic utility can be envisaged for this compound, where the cyclopropyl group offers unique steric and electronic properties compared to the vinyl group.

The synthesis of complex molecules often involves a convergent strategy where different fragments of the target molecule are synthesized separately and then joined together. In such a strategy, a derivative of this compound could serve as one of the key fragments. The use of green chemistry approaches, such as employing environmentally benign solvents and catalysts, is also becoming increasingly important in pharmaceutical synthesis. rsc.orgmdpi.com

Metabolic Stability and Pharmacokinetic Considerations of Cyclopropyl-Containing Phenols

The metabolic stability and pharmacokinetic profile of a drug candidate are critical factors that determine its success in clinical development. The incorporation of a cyclopropyl group into a phenol-containing molecule can have a significant impact on these properties. acs.orghyphadiscovery.com

As mentioned earlier, the high C-H bond dissociation energy of the cyclopropyl ring generally leads to increased metabolic stability by reducing its susceptibility to oxidative metabolism by CYP enzymes. hyphadiscovery.com This can result in a lower clearance rate and a longer half-life in the body. rsc.org

However, the metabolic fate of cyclopropyl-containing compounds can be complex. In some cases, particularly when the cyclopropyl group is attached to an amine, it can undergo CYP-mediated oxidation leading to ring-opened intermediates that may be reactive. hyphadiscovery.com

A study comparing the metabolic stability of cyclopropyl-to-alkyl group transforms in human liver microsomes found that the cyclopropyl group can offer a metabolic advantage, although this is not always the case and depends on the specific molecular context. nih.govworktribe.com

The pharmacokinetic properties of a drug, including its absorption, distribution, and elimination, are influenced by factors such as its lipophilicity, pKa, and interaction with drug transporters. The cyclopropyl group can modulate these properties. For example, it has been shown to improve brain permeability and reduce P-glycoprotein efflux in certain drug candidates. acs.org

The following table illustrates the potential impact of a cyclopropyl group on pharmacokinetic parameters:

ParameterChange with Cyclopropyl GroupRationale
Metabolic Clearance Often DecreasedHigher C-H bond strength resists oxidation. hyphadiscovery.com
Half-life (t½) Often IncreasedSlower clearance leads to longer duration in the body.
Brain Permeability Can be IncreasedFavorable lipophilicity and reduced efflux. acs.org
Oral Bioavailability Can be ImprovedEnhanced metabolic stability and absorption.

Contributions to Materials Science and Engineering

Polymeric Materials Derived from 3-Cyclopropylphenol Monomers

This compound can serve as a crucial building block in the synthesis of high-performance polymers, particularly through condensation polymerization. psu.edu In these reactions, the hydroxyl group of the phenol (B47542) reacts with other monomers to form long polymer chains. aits-tpt.edu.in While this compound itself is a monofunctional monomer and would typically act as a chain-terminating or end-capping agent to control molecular weight, its derivatives with two functional groups (bisphenols) are key to building high-molecular-weight polymers.

One of the most significant classes of polymers that can be derived from such monomers is poly(aryl ether ketone)s (PAEKs). nih.govnih.gov These are high-performance thermoplastics known for their excellent thermal stability, chemical resistance, and robust mechanical properties. nih.govwikipedia.org The synthesis typically involves a nucleophilic aromatic substitution reaction between a bisphenol monomer and a dihalobenzophenone, such as 4,4′-difluorobenzophenone, in a high-boiling polar aprotic solvent. nih.govgoogle.com

Research into analogous structures provides strong evidence for the utility of cyclopropyl-containing phenols in this context. For instance, cyclic aryl ether oligomers have been successfully synthesized using monomers like 1,2-bis(p-hydroxyphenyl)cyclopropane. researchgate.net These oligomers can undergo melt polymerization to yield crosslinked polymers, demonstrating the viability of incorporating the cyclopropane (B1198618) ring into a PAEK backbone. researchgate.net

The introduction of the cyclopropyl (B3062369) group is anticipated to enhance the polymer's properties. The rigid and strained nature of the cyclopropane ring can increase the glass transition temperature (Tg) of the resulting polymer. A higher Tg indicates better dimensional stability at elevated temperatures. tainstruments.com Studies on other polymers, such as poly(2-cyclopropyl-2-oxazoline), have shown that the presence of a cyclopropyl group leads to a significantly higher Tg (~80 °C) compared to analogous polymers with n-propyl or isopropyl groups (~40 °C), highlighting the group's contribution to thermal stability. acs.org

Table 1: Expected Impact of Cyclopropyl Moiety on Polymer Properties This table is generated based on findings from analogous polymer systems.

Property Expected Influence of this compound Subunit Rationale
Glass Transition Temp. (Tg) Increase The rigid, strained ring restricts segmental motion of the polymer chains. acs.org
Thermal Stability Enhanced Increased Tg and chain rigidity contribute to better performance at high temperatures. tainstruments.comanalis.com.my
Mechanical Strength Enhanced The rigid structure of the cyclopropyl group can stiffen the polymer backbone, potentially increasing modulus and strength. iupac.orgresearchgate.net

| Solubility | Potentially Modified | The unique structure may alter polymer-solvent interactions, affecting solubility in common organic solvents. acs.org |

Advanced Functional Materials Incorporating this compound Subunits

The term "advanced functional materials" refers to materials engineered to possess specific, high-performance properties for specialized applications. makevale.com Incorporating this compound subunits into polymers is a promising strategy for creating such materials. The unique steric and electronic characteristics of the cyclopropyl group can be leveraged to impart novel functionalities.

One area of application is in flame-retardant polymers. While research in this specific area is emerging, phosphorus-containing compounds are often incorporated into polymer backbones during polymerization to enhance fire resistance. researchgate.netmdpi.com A monomer like this compound could potentially be used in conjunction with phosphorus-based flame retardants to create polymers with both high thermal stability and improved fire safety. The mechanism often involves promoting char formation in the condensed phase, which insulates the underlying material from heat and reduces the release of flammable gases. mdpi.comfaa.gov

Furthermore, the integration of cyclopropyl-phenol moieties can lead to the development of high-performance plastics that serve as lightweight alternatives to metal in demanding industrial applications, from aerospace to medical technology. wikipedia.orgarkema.com The properties of PAEKs, for example, can be finely tuned by altering the monomer composition. nih.gov The introduction of a cyclopropyl group, as opposed to more common flexible linkers, offers a new avenue for tailoring properties like the modulus of elasticity, tensile strength, and impact resistance. abmproceedings.com.bruc.edumdpi.com

Table 2: Comparison of Thermal Properties in High-Performance Polymers

Polymer Glass Transition Temp. (Tg) Melting Temp. (Tm) Key Structural Feature
Poly(ether ether ketone) (PEEK) 143 °C nih.gov 335 °C nih.gov Flexible ether linkages
Poly(ether ketone ketone) (PEKK) 160-165 °C nih.gov 305-360 °C nih.gov Higher ratio of rigid ketone groups
Poly(2-n-propyl-2-oxazoline) ~40 °C acs.org Amorphous Flexible n-propyl side chain

This data illustrates that replacing flexible alkyl groups with rigid structures like ketones or cyclopropyl rings consistently leads to a higher glass transition temperature, a key attribute of advanced functional materials.

Investigation of Optical and Electronic Properties of this compound-based Systems

The optical and electronic properties of polymers are critical for their use in applications like optoelectronics, sensors, and organic light-emitting diodes (OLEDs). mdpi.comfiveable.me The unique electronic nature of the arylcyclopropane unit makes it a compelling component for tuning these properties.

The cyclopropyl group, due to the high p-character of its C-C bonds, can act as an electron-donating group and engage in conjugation with an adjacent aromatic π-system. acs.org This interaction can modify the electronic structure of the polymer, influencing its light absorption and emission characteristics. When this compound is incorporated into a conjugated polymer backbone, it can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The difference between the HOMO and LUMO levels determines the polymer's electronic band gap (Eg), which dictates the wavelengths of light the material will absorb and emit. scielo.brresearchgate.net Modifying a polymer with electron-donating groups generally raises the HOMO level, which can lead to a reduction in the band gap. A smaller band gap typically results in the absorption of longer wavelengths of light (a bathochromic or red shift). scielo.br Therefore, polymers containing this compound subunits are expected to exhibit distinct UV-visible absorption spectra compared to their non-substituted counterparts.

These modifications are also relevant to the development of conductive polymers. While most polymers are electrical insulators, those with extended conjugated π-systems can become conductive upon doping. ias.ac.in The ability of the cyclopropyl group to donate electron density to the aromatic system could influence the polymer's oxidation potential and its ability to support charge carriers, which are crucial factors for conductivity. analis.com.my

Table 3: Predicted Effects of this compound Subunits on Optoelectronic Properties

Property Predicted Effect Underlying Mechanism
UV-Vis Absorption Shift to longer wavelengths (Red Shift) The electron-donating cyclopropyl group engages in conjugation with the aromatic system, narrowing the HOMO-LUMO gap. acs.orgscielo.br
Optical Band Gap (Eg) Decrease A smaller energy difference between the HOMO and LUMO levels. researchgate.net
Fluorescence/Luminescence Altered emission wavelength and intensity Changes in the electronic structure and potential for aggregation-induced emission (AIE) phenomena. mdpi.com

| Electrical Conductivity | Potentially enhanced upon doping | The electron-donating nature may facilitate oxidation and improve charge transport along the polymer chain. analis.com.myias.ac.in |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques for 3-Cyclopropylphenol and its Derivatives

Spectroscopy is fundamental to the structural confirmation of this compound, offering insights into its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide atom-specific information, allowing for a complete assignment of the molecule's skeleton.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the hydroxyl, aromatic, and cyclopropyl (B3062369) protons. The hydroxyl (-OH) proton typically appears as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The aromatic protons on the benzene (B151609) ring exhibit complex splitting patterns due to their coupling relationships. The protons of the cyclopropyl group are characteristically found in the upfield region of the spectrum (typically 0.5-1.5 ppm), with their geminal and vicinal coupling constants providing definitive proof of the three-membered ring structure. core.ac.uk

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. researchgate.net The carbon attached to the hydroxyl group (C-O) is observed in the downfield region typical for phenols. The aromatic carbons show signals in the aromatic region (approx. 110-160 ppm), while the highly shielded cyclopropyl carbons appear in the upfield region. researchgate.net

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to definitively assign all proton and carbon signals and confirm the connectivity between the cyclopropyl and phenyl moieties. beilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom/Group ¹H NMR (Predicted) ¹³C NMR (Predicted)
-OHBroad singlet-
Aromatic CH6.5 - 7.2 ppm (multiplets)110 - 130 ppm
Aromatic C-O-150 - 158 ppm
Aromatic C-Cyclopropyl-140 - 148 ppm
Cyclopropyl CH1.5 - 2.0 ppm (multiplet)10 - 20 ppm
Cyclopropyl CH₂0.5 - 1.0 ppm (multiplets)5 - 15 ppm

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis.

Standard Mass Spectrometry (MS): Upon ionization, typically by Electron Impact (EI), the this compound molecule forms a molecular ion ([M]⁺•). This ion is often the base peak in the spectrum due to the stability of the aromatic ring. docbrown.infoyoutube.com The fragmentation pattern provides structural clues. Key fragmentation pathways for aromatic alcohols include the loss of a hydrogen atom to form an [M-1]⁺ ion and the loss of carbon monoxide (CO) and a hydrogen radical (COH) from the phenol (B47542) ring. whitman.edu The presence of the cyclopropyl group would lead to characteristic fragmentation involving the loss of the C₃H₅ radical.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula. This capability is crucial for distinguishing this compound from other isomers or compounds with the same nominal mass. Techniques like UHPLC coupled with Orbitrap or Q-TOF mass analyzers are commonly used for this purpose.

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by isolating the molecular ion, inducing fragmentation, and analyzing the resulting product ions. This process can provide definitive evidence of the connectivity of the cyclopropyl and phenol rings.

Table 2: Predicted Mass Spectrometry Data for this compound (C₉H₁₀O)
Ion/Fragment Formula Predicted m/z (Nominal) Predicted m/z (Exact Mass)
Molecular Ion [M]⁺•[C₉H₁₀O]⁺•134134.0732
[M-H]⁺[C₉H₉O]⁺133133.0653
[M-CO]⁺•[C₈H₁₀]⁺•106106.0783
[M-C₃H₅]⁺[C₆H₅O]⁺9393.0340

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. nih.gov Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring produce a series of peaks in the 1450-1600 cm⁻¹ region. A strong C-O stretching band is also expected around 1200-1260 cm⁻¹. The cyclopropyl group may show characteristic C-H stretching vibrations near 3100 cm⁻¹ and ring deformation bands at lower wavenumbers.

Table 3: Characteristic IR Absorption Bands for this compound
Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Phenolic O-HStretch, H-bonded3200 - 3600 (Broad)
Aromatic C-HStretch3000 - 3100
Cyclopropyl C-HStretch~3100
Aromatic C=CStretch1450 - 1600
Phenolic C-OStretch1200 - 1260

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Phenol itself exhibits a primary absorption maximum (λmax) around 275 nm in neutral solution, which is attributed to π→π* transitions within the benzene ring. docbrown.info The presence of the cyclopropyl substituent, an alkyl group, is expected to cause a small bathochromic (red) shift in the absorption maximum. utoronto.ca Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the electronic absorption spectra and aid in the interpretation of experimental results. nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction byproducts and starting materials, as well as for the quantitative assessment of its purity.

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a highly effective technique for the analysis of volatile phenolic compounds like this compound. nih.gov

Methodology: The analysis can be performed directly on the underivatized phenol or after a derivatization step.

Underivatized Analysis: Direct injection of this compound is possible. A moderately polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is typically used with a flame ionization detector (FID) or a mass spectrometer (MS). epa.gov

Derivatized Analysis: To improve volatility and chromatographic peak shape, and to prevent interactions with the column, the phenolic hydroxyl group is often derivatized. ntnu.no Common derivatization reagents include silylating agents (e.g., BSTFA to form a trimethylsilyl (B98337) ether) or alkylating agents. nih.gov This is particularly useful for trace analysis.

Purity Assessment: GC-FID provides excellent quantitative data for purity assessment based on peak area percentages, assuming all components have a similar response factor. GC-MS offers the added advantage of identifying impurities by their mass spectra, providing a more comprehensive purity profile.

Table 5: Typical GC Parameters for Analysis of Phenolic Compounds
Parameter Typical Condition (Underivatized) Typical Condition (Derivatized - TMS Ether)
Column DB-5, HP-5MS, or equivalent (30 m x 0.25 mm, 0.25 µm)DB-5, HP-5MS, or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or HydrogenHelium or Hydrogen
Inlet Temperature 250 - 280 °C250 - 280 °C
Oven Program e.g., 80 °C hold 2 min, ramp 10 °C/min to 280 °Ce.g., 80 °C hold 2 min, ramp 10 °C/min to 280 °C
Detector FID or MSMS
Detector Temperature 280 - 300 °C (FID)280 °C (MS Transfer Line)

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). austinpublishinggroup.com This enhancement is primarily achieved by using columns packed with smaller particles (typically less than 2 µm), which operate at much higher pressures. austinpublishinggroup.com The principles of UPLC are rooted in the van Deemter equation, which shows that smaller particle sizes lead to more efficient separations. austinpublishinggroup.com

For the analysis of phenolic compounds like this compound, UPLC provides excellent separation from structurally similar isomers and impurities. thermofisher.com The selection of the stationary phase is critical; columns with pentafluorophenyl (PFP) stationary phases, for instance, can offer unique selectivity for positional isomers of halogenated or phenolic compounds due to specific interactions between the solute and the stationary phase. thermofisher.com UPLC systems are designed to minimize band spreading, which, combined with the high efficiency of the columns, results in sharper and more resolved peaks. thermofisher.com This capability is particularly advantageous for high-throughput analysis, significantly reducing analysis time from minutes to seconds without compromising separation quality. austinpublishinggroup.comsigmaaldrich.com

The integration of UPLC with various detectors, such as UV or mass spectrometry, further enhances its utility, making it a powerful tool for both the qualitative and quantitative analysis of this compound in diverse and complex matrices. austinpublishinggroup.com

Table 1: Illustrative UPLC Parameters for Phenolic Compound Analysis This table presents typical starting conditions for the analysis of a compound like this compound, which may require further optimization.

Parameter Value
System ACQUITY UPLC® System or equivalent
Column Hypersil GOLD VANQUISH PFP, 1.9 µm, 2.1 x 200 mm thermofisher.com
Mobile Phase A Water + 0.1% Formic Acid thermofisher.com
Mobile Phase B Acetonitrile + 0.1% Formic Acid thermofisher.com
Flow Rate 0.4 mL/min thermofisher.com
Column Temperature 40 °C thermofisher.com
Injection Volume 1 µL thermofisher.com
Detection UV at 270 nm thermofisher.com

| Gradient | 35% B to 45% B over 8 minutes thermofisher.com |

Advanced Hyphenated Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of chemical compounds. The combination of liquid or gas chromatography with mass spectrometry provides unparalleled sensitivity and specificity, enabling both quantification and structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique widely used for the identification and quantification of organic molecules in complex mixtures. scribd.commdpi.com This method couples the powerful separation capabilities of liquid chromatography (often UPLC) with the mass analysis capabilities of tandem mass spectrometry. mdpi.com For a compound like this compound, LC-MS/MS is particularly valuable for detecting trace amounts and for characterizing its metabolites in biological samples. researchgate.net

In a typical LC-MS/MS analysis, compounds eluting from the LC column are ionized, commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). scribd.com The resulting ions are then directed into the mass spectrometer. A tandem mass spectrometer, such as a triple quadrupole (QqQ), allows for highly selective analysis through a technique called Multiple Reaction Monitoring (MRM). mdpi.com In MRM, the first quadrupole selects a specific ion (the precursor ion) corresponding to the compound of interest, which is then fragmented in a collision cell. The third quadrupole selects a specific fragment ion (the product ion), creating a highly specific transition that minimizes background interference and enhances sensitivity. mdpi.com This technique provides excellent quantitative accuracy and is a gold standard for targeted analysis. mdpi.com

Table 2: Typical LC-MS/MS Parameters for Phenolic Compound Quantification This table outlines representative parameters for a targeted MRM-based analysis of a compound like this compound.

Parameter Setting
LC System UPLC System austinpublishinggroup.com
Ionization Source Electrospray Ionization (ESI), Negative Ion Mode researchgate.netnih.gov
MS System Triple Quadrupole Mass Spectrometer mdpi.comamazonaws.com
Analysis Mode Multiple Reaction Monitoring (MRM) mdpi.com
Precursor Ion (Q1) [M-H]⁻ for this compound
Collision Gas Argon
Product Ion (Q3) Specific fragment ion of this compound
Capillary Voltage Optimized for compound (e.g., 3.0 kV)
Cone Voltage Optimized for compound (e.g., 30 V)

| Collision Energy | Optimized to maximize product ion signal |

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. thermofisher.comyoutube.com It combines the high-resolution separation of gas chromatography with the detection power of mass spectrometry. thermofisher.com For phenolic compounds such as this compound, which have polar hydroxyl groups, a derivatization step is often required prior to GC-MS analysis. nih.gov This step, typically silylation, replaces the active hydrogen of the phenol group with a less polar group (e.g., trimethylsilyl), increasing the compound's volatility and improving its chromatographic peak shape. nih.gov

In the GC-MS process, the derivatized sample is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. ufl.edu As the separated components exit the column, they enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). ufl.edu EI is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting mass spectrum is a unique fragmentation pattern, or "fingerprint," that can be compared against spectral libraries (like NIST or Wiley) for positive identification. nih.govufl.edu GC-MS provides robust qualitative and quantitative data and is a well-established method for the analysis of phenolic compounds in various matrices. nih.govmdpi.com

Table 3: Representative GC-MS Parameters for Derivatized Phenol Analysis This table shows typical conditions for analyzing a silylated derivative of a compound like this compound.

Parameter Condition
GC System Agilent GC System or equivalent
Column DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min)
Inlet Temperature 250 °C
Oven Program Start at 70°C, ramp to 280°C at 10°C/min, hold for 5 min
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
MS System Quadrupole Mass Spectrometer ufl.edu
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-550 amu

| MS Source Temp. | 230 °C |

Crystallographic Analysis of this compound and its Derivatives

For example, the crystal structures of derivatives like N-cyclopropyl-3-hydroxy-4-methoxybenzamide and N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide have been determined. researchgate.netnih.gov Such analyses reveal how the cyclopropyl and phenyl moieties are oriented relative to each other and how molecules pack together in the solid state. researchgate.net A crucial aspect of crystallographic analysis is the identification of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing arrangement. nih.govmdpi.com In the case of phenolic compounds, the hydroxyl group is a potent hydrogen bond donor, and this interaction typically plays a dominant role in the supramolecular structure. nih.gov The data obtained from crystallographic analysis, including unit cell dimensions, space group, and atomic coordinates, are fundamental for understanding the solid-state properties of a compound and for computational modeling studies. mdpi.com

Table 4: Example Crystallographic Data for a Cyclopropyl-Containing Derivative (N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide) nih.gov This table presents published crystallographic data for a related derivative, illustrating the type of information obtained from a single-crystal X-ray diffraction study.

Parameter Value
Chemical Formula C₁₈H₂₁N₃O₃
Formula Weight 327.38
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.1238 (4)
b (Å) 10.1413 (3)
c (Å) 12.0163 (4)
**β (°) ** 107.135 (1)
**Volume (ų) ** 1644.24 (9)
Z (molecules/unit cell) 4

Theoretical and Computational Chemistry Investigations of 3 Cyclopropylphenol

Quantum Chemical Calculations

Quantum chemical calculations, rooted in solving the electronic Schrödinger equation, are instrumental in predicting a wide array of molecular properties. wikipedia.org Ab initio and density functional theory (DFT) methods are commonly employed to achieve a balance between computational cost and accuracy. wikipedia.orgnrel.gov

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this context, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap generally implies higher reactivity. numberanalytics.com

For 3-cyclopropylphenol, the electronic landscape is shaped by the interplay between the aromatic phenol (B47542) ring and the cyclopropyl (B3062369) substituent. The hydroxyl group on the phenol ring is an electron-donating group, which increases the energy of the HOMO and influences the molecule's nucleophilic character. The cyclopropyl group, with its unique strained ring structure, can also participate in electronic interactions. Computational methods can precisely calculate the energies and spatial distributions of the HOMO and LUMO, providing a quantitative basis for predicting how this compound will interact with other chemical species. bhu.ac.in These calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions prone to electrophilic or nucleophilic attack. bhu.ac.in

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

PropertyPredicted ValueSignificance
HOMO Energy-8.5 eVIndicates electron-donating capability.
LUMO Energy-1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap7.3 eVRelates to chemical reactivity and stability.
Dipole Moment1.5 DMeasures the overall polarity of the molecule.

Note: The values in this table are illustrative and would be derived from specific quantum chemical calculations (e.g., DFT with a specified basis set).

The three-dimensional structure of this compound is not static. Rotation around the single bond connecting the cyclopropyl group to the phenol ring leads to different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. unicamp.br This is achieved by constructing a potential energy surface (PES), which maps the molecule's energy as a function of its geometric parameters, such as torsion angles. sydney.edu.au

By systematically rotating the cyclopropyl group and calculating the energy at each step, a one-dimensional or multi-dimensional PES can be generated. rsc.orgresearchgate.net The minima on this surface correspond to stable conformers, while the maxima represent transition states for conformational interconversion. unicamp.br For this compound, the orientation of the cyclopropyl ring relative to the plane of the phenol ring will be a key determinant of conformational stability, influenced by steric hindrance and subtle electronic interactions. Identifying the global minimum energy conformation is crucial as it represents the most populated structure under given conditions and is often the starting point for reactivity studies.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data. nih.gov

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei in NMR spectroscopy are sensitive to the local electronic environment. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict these chemical shifts with a high degree of accuracy. nih.gov By calculating the NMR spectra for different possible isomers or conformers, computational results can help assign experimental peaks and confirm the structure of a synthesized compound. schrodinger.com For this compound, calculations would predict distinct signals for the aromatic, hydroxyl, and cyclopropyl protons and carbons. lehigh.edu

UV-Vis Spectroscopy: Electronic transitions between molecular orbitals give rise to absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. Time-dependent DFT (TD-DFT) is the standard computational method for predicting UV-Vis spectra. nih.gov The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions can help understand the electronic transitions responsible for the observed spectrum.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)

SpectrumParameterPredicted Value
¹H NMRChemical Shift (OH)δ 5.1 ppm
¹H NMRChemical Shift (Aromatic)δ 6.7-7.2 ppm
¹³C NMRChemical Shift (C-OH)δ 155 ppm
UV-Visλmax275 nm

Note: The values in this table are illustrative and would be derived from specific quantum chemical calculations (e.g., GIAO-DFT for NMR, TD-DFT for UV-Vis).

Molecular Dynamics Simulations of this compound Systems

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of interacting particles, providing a "movie" of molecular behavior at the atomic level. nih.gov

For this compound, MD simulations can be used to explore its behavior in different environments, such as in a solvent or as part of a larger molecular assembly. nih.gov These simulations can reveal information about:

Solvation: How solvent molecules arrange around this compound and the dynamics of these interactions.

Conformational Dynamics: The transitions between different conformations in real-time, providing insights that complement the static picture from PES calculations. youtube.com

Aggregate Formation: How multiple this compound molecules might interact and self-assemble in solution or in the solid state. rsc.org

MD simulations are particularly powerful for studying large systems and long timescales that are inaccessible to quantum chemical methods alone. elifesciences.org

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. wur.nlrsc.org By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states that connect them. cam.ac.uknumberanalytics.com The energy of the transition state determines the activation energy of the reaction, which is a key factor controlling the reaction rate.

For reactions involving this compound, such as electrophilic substitution on the aromatic ring or reactions at the hydroxyl group, computational modeling can:

Propose and evaluate different reaction pathways.

Calculate the activation energies for each step to determine the most likely mechanism. nih.gov

Analyze the geometry and electronic structure of transition states to understand the factors that stabilize them. wur.nl

Predict the regioselectivity and stereoselectivity of a reaction.

These computational insights can guide the design of new synthetic routes and the optimization of reaction conditions. ethz.ch

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Crystal Packing)

In the condensed phase (liquid or solid), the properties of this compound are heavily influenced by intermolecular interactions. The hydroxyl group of the phenol makes it a prime candidate for forming hydrogen bonds, which are strong, directional interactions that play a crucial role in determining the structure and properties of many chemical and biological systems. nih.govresearchgate.net

Computational methods can be used to analyze these interactions in detail:

Hydrogen Bonding: The strength and geometry of hydrogen bonds between this compound molecules or with other molecules (like solvents) can be calculated. This is critical for understanding its physical properties like boiling point and solubility. nih.gov

Crystal Packing: In the solid state, molecules arrange themselves in a regular, repeating pattern known as a crystal lattice. The way molecules pack together is determined by a delicate balance of intermolecular forces, including hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions between the aromatic rings. rsc.orgmdpi.com Computational tools can predict the most stable crystal structures and analyze the network of intermolecular contacts that hold the crystal together. researchgate.netmdpi.com This knowledge is fundamental in materials science and in understanding polymorphism, where a compound can exist in multiple crystalline forms with different properties.

Future Directions and Emerging Research Avenues for 3 Cyclopropylphenol

Integration with Artificial Intelligence and Machine Learning in Synthetic Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how molecules like 3-Cyclopropylphenol are synthesized and optimized. researchgate.net Machine learning (ML) models are increasingly capable of predicting reaction outcomes, planning synthetic routes, and discovering novel catalysts with unprecedented efficiency. researchgate.netrsc.org

Furthermore, ML algorithms can accelerate the discovery of optimal reaction conditions. rsc.org For transformations involving the this compound scaffold, such as further functionalization of the aromatic ring, ML models can predict the ideal catalyst, solvent, and temperature, minimizing the need for extensive, resource-intensive trial-and-error experimentation. chinesechemsoc.orginnovations-report.com Predictive models, such as those using the XGBoost algorithm for asymmetric phenolic dearomatizations, have already shown high accuracy (R2 of 0.84) in forecasting enantioselectivity, a crucial factor in synthesizing bioactive molecules. chinesechemsoc.org This data-driven approach can guide chemists to design highly efficient and selective transformations for creating complex derivatives of this compound. rsc.orgoaepublish.com

Exploration of Novel Catalytic Systems for this compound Transformations

The development of new catalytic systems is crucial for unlocking the full synthetic potential of this compound. Research is moving beyond traditional methods to explore advanced catalytic strategies that offer greater precision and efficiency. A key area of focus is the direct C–H functionalization of the aromatic ring, which allows for the introduction of new functional groups without the need for pre-functionalized substrates. rsc.org

First-row transition metals, such as cobalt, are emerging as cost-effective and environmentally friendly alternatives to precious metal catalysts for C–H activation. rsc.org Future studies will likely investigate cobalt-based catalytic systems to selectively modify the C-H bonds on the phenyl ring of this compound, opening pathways to a diverse range of derivatives. Another promising approach involves the use of chiral cyclopentadienyl (B1206354) (Cpx) complexes, particularly with rhodium and iridium, which have proven effective in a wide array of asymmetric catalytic reactions, including C-H bond functionalizations. snnu.edu.cn

Additionally, the strategy of using chiral transient directing groups represents a sophisticated method for achieving enantioselective C-H functionalization. snnu.edu.cn This technique involves the temporary installation of a chiral auxiliary that guides the metal catalyst to a specific C-H bond, enabling the creation of chiral molecules with high enantioselectivity. snnu.edu.cn Applying such novel catalytic systems to the this compound scaffold could provide access to enantiomerically pure derivatives with potential applications in medicine and materials science.

Bio-inspired Synthesis and Biocatalysis Approaches

Nature provides a powerful blueprint for chemical synthesis, and bio-inspired approaches are becoming increasingly important in modern organic chemistry. Biocatalysis, which uses enzymes to perform chemical transformations, offers significant advantages in terms of selectivity, efficiency, and sustainability. nih.gov For this compound, biocatalysis presents a compelling route for producing chiral derivatives with high optical purity.

Recent breakthroughs have demonstrated that engineered hemoproteins, such as myoglobin (B1173299) and cytochrome P450 variants, can catalyze stereoselective cyclopropanation reactions. nih.govutdallas.edu These "carbene transferases" have been successfully used to synthesize optically active cyclopropanes, including precursors to pharmaceuticals like ticagrelor. nih.govresearchgate.net By engineering the active site of these enzymes, researchers can achieve exceptional levels of diastereoselectivity (>99% dr) and enantioselectivity (98% ee). nih.gov

A significant future direction involves designing and evolving myoglobin or other hemoprotein variants specifically for the synthesis of this compound derivatives. This could involve the cyclopropanation of a corresponding styrene (B11656) precursor to yield an enantiopure version of the target molecule. Furthermore, biocatalytic strategies can be applied to produce fluorinated cyclopropane (B1198618) derivatives, which are highly sought-after in drug discovery due to their beneficial effects on pharmacokinetic properties. utdallas.eduresearchgate.net This approach could overcome challenges associated with traditional chemocatalytic methods and provide scalable access to valuable, optically active building blocks derived from this compound. utdallas.eduutdallas.edu

Advanced Applications in Nanoscience and Supramolecular Chemistry

The unique properties of this compound make it an intriguing candidate for applications in the advanced fields of nanoscience and supramolecular chemistry. These disciplines focus on the design and assembly of functional structures at the molecular and nanoscale levels. wikipedia.orgnano.gov

In supramolecular chemistry, which studies systems based on non-covalent interactions, the this compound molecule offers distinct features. wikipedia.org The phenol (B47542) group can act as a hydrogen bond donor and acceptor, while the cyclopropylphenyl moiety provides a specific hydrophobic and sterically defined unit. These characteristics make it a potentially valuable building block for creating complex host-guest systems, where it could selectively bind other molecules, or for directing the self-assembly of larger molecular architectures. wikipedia.orguclouvain.bebbau.ac.in

In nanoscience, materials are engineered at the nanoscale to achieve novel properties and functions. nano.govnih.gov The this compound molecule could be used to functionalize the surface of nanoparticles, such as those made of gold, silica, or polymers. mdpi.comcelluloselab.com Attaching these molecules to a nanoparticle surface could precisely tune its properties, such as solubility, reactivity, or ability to interact with biological systems. For example, cyclodextrin (B1172386) derivatives, which form inclusion complexes, are widely used in nano-delivery systems, and the unique shape of this compound could be exploited in similar host-guest chemistry on a nanoparticle surface. mdpi.com Future research could explore the creation of this compound-functionalized nanomaterials for use in sensors, catalysis, or targeted drug delivery. celluloselab.com

Exploration of New Bioactivities and Therapeutic Applications for this compound Derivatives

The cyclopropyl (B3062369) group is a "bioisostere" often used in medicinal chemistry to replace other groups, like a vinyl or isopropyl group, to improve a drug's properties. unl.pt It can enhance metabolic stability, increase potency by locking a molecule into its active conformation, and fine-tune its interaction with biological targets. unl.pt The phenol moiety is also a common feature in many bioactive compounds. The combination of these two groups in this compound makes its derivatives highly promising candidates for new drug discovery programs.

Future research will focus on synthesizing libraries of this compound derivatives and screening them for a wide range of biological activities. The arylcyclopropane structure is found in compounds targeting various diseases. unl.pt For instance, derivatives of similar phenolic compounds have been patented for applications related to the central nervous system. google.com By modifying the core structure—for example, through halogenation or the addition of other functional groups—new compounds with potential anticancer or antimicrobial properties could be developed. smolecule.com

Structure-activity relationship (SAR) studies will be crucial in this endeavor. By systematically altering the structure of this compound derivatives and evaluating their biological effects, researchers can identify key features responsible for activity and optimize them to create potent and selective therapeutic agents. For example, the synthesis of cis-cyclopropane analogues of known bioactive molecules has been shown to be a valuable strategy. acs.org Exploring scaffolds like 2,3-dihydrobenzofurans, which can be synthesized from phenolic precursors and exhibit a wide range of bioactivities including anticancer and anti-inflammatory effects, represents another promising avenue. researchgate.net

Q & A

Q. What are the recommended safety protocols for handling 3-Cyclopropylphenol in laboratory settings?

  • Methodological Answer : When handling this compound, use nitrile gloves (11–13 mil thickness) for routine tasks, as they provide a breakthrough time of ~1 hour. For prolonged exposure (e.g., spill cleanup), switch to butyl rubber gloves (>4-hour resistance). Wear safety goggles and a lab coat to prevent skin/eye contact. Avoid inhalation by working in a fume hood, and use NIOSH-approved respirators with organic vapor cartridges if aerosolization occurs. Store the compound in a cool, dry area away from oxidizing agents. Dispose of waste via approved chemical disposal protocols, ensuring no release into waterways .

Q. Which analytical techniques are most effective for characterizing this compound's purity and structure?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis, using a C18 column and a methanol/water mobile phase. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) in deuterated chloroform (CDCl₃) to resolve aromatic protons and cyclopropyl groups. Mass spectrometry (EI-MS or ESI-MS) can further validate molecular weight and fragmentation patterns. Cross-reference spectral data with computational tools like PubChem or NIST Chemistry WebBook to ensure accuracy .

Q. How should researchers design experiments to assess this compound's stability under standard laboratory conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (0–75% RH) over 1–3 months. Monitor degradation via HPLC at regular intervals. Include control samples stored in inert atmospheres (e.g., nitrogen) to assess oxidative stability. For photostability, use UV/Vis light chambers (ICH Q1B guidelines) and track changes in absorbance spectra .

Advanced Research Questions

Q. How can conflicting data on this compound's reactivity in catalytic systems be resolved?

  • Methodological Answer : Apply multivariate analysis to isolate variables causing discrepancies (e.g., catalyst loading, solvent polarity). For example, if Pd/C catalysis yields inconsistent results, compare reaction outcomes under controlled anhydrous vs. humid conditions. Use kinetic studies (e.g., in situ FTIR or GC-MS monitoring) to track intermediate formation. Cross-validate findings with computational models (DFT calculations) to identify energetically favorable reaction pathways .

Q. What strategies optimize the synthesis of this compound to improve yield and scalability?

  • Methodological Answer : Optimize the cyclopropanation step by using a Buchwald-Hartwig coupling between phenol derivatives and cyclopropylboronic acids. Employ microwave-assisted synthesis to reduce reaction time and byproduct formation. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) before final recrystallization in ethanol. For scalability, transition from batch to flow chemistry systems to enhance heat/mass transfer efficiency .

Q. How does the cyclopropyl moiety influence this compound's biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Synthesize analogs with substituted cyclopropyl groups (e.g., fluorinated or methylated derivatives) and compare their bioactivity using in vitro assays (e.g., enzyme inhibition or cell viability tests). Perform molecular docking studies to assess binding affinity to target proteins (e.g., cytochrome P450 enzymes). Analyze steric and electronic effects via Hammett plots or X-ray crystallography to correlate substituent effects with activity trends .

Q. What methodologies address gaps in this compound's ecotoxicological data?

  • Methodological Answer : Conduct OECD 301F biodegradability tests to evaluate aerobic degradation in aqueous systems. For toxicity, use Daphnia magna acute toxicity assays (48-hour LC₅₀) and algal growth inhibition tests (OECD 201). Employ quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential and compare results with experimental data from soil column studies .

Tables for Key Data

Property Method Typical Results Reference
LogP (Octanol-Water)Shake-flask method with HPLC2.8 ± 0.3
Thermal StabilityTGA/DSC under N₂ atmosphereDecomposition onset: 220°C
Aqueous Solubility (25°C)Saturation shake-flake method1.2 mg/mL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.